Cas no 2097998-70-2 (3-chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one)
![3-chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one structure](https://ja.kuujia.com/scimg/cas/2097998-70-2x500.png)
3-chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- AKOS026711734
- starbld0047019
- 3-chloro-1-(7-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-one
- 3-chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one
- 2097998-70-2
- F1907-7380
- 1-Propanone, 3-chloro-1-(2,3-dihydro-7-methyl-1,4-benzoxazepin-4(5H)-yl)-
-
- インチ: 1S/C13H16ClNO2/c1-10-2-3-12-11(8-10)9-15(6-7-17-12)13(16)4-5-14/h2-3,8H,4-7,9H2,1H3
- InChIKey: UBNAXZKJVVUSJG-UHFFFAOYSA-N
- ほほえんだ: ClCCC(N1CCOC2C=CC(C)=CC=2C1)=O
計算された属性
- せいみつぶんしりょう: 253.0869564g/mol
- どういたいしつりょう: 253.0869564g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 272
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 29.5Ų
じっけんとくせい
- 密度みつど: 1.199±0.06 g/cm3(Predicted)
- ふってん: 423.1±45.0 °C(Predicted)
- 酸性度係数(pKa): -0.96±0.20(Predicted)
3-chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-7380-5g |
3-chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one |
2097998-70-2 | 95%+ | 5g |
$2167.0 | 2023-09-07 | |
Life Chemicals | F1907-7380-0.25g |
3-chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one |
2097998-70-2 | 95%+ | 0.25g |
$595.0 | 2023-09-07 | |
TRC | C228591-100mg |
3-Chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one |
2097998-70-2 | 100mg |
$ 95.00 | 2022-04-01 | ||
TRC | C228591-500mg |
3-Chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one |
2097998-70-2 | 500mg |
$ 365.00 | 2022-04-01 | ||
TRC | C228591-1g |
3-Chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one |
2097998-70-2 | 1g |
$ 570.00 | 2022-04-01 | ||
Life Chemicals | F1907-7380-10g |
3-chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one |
2097998-70-2 | 95%+ | 10g |
$3034.0 | 2023-09-07 | |
Life Chemicals | F1907-7380-2.5g |
3-chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one |
2097998-70-2 | 95%+ | 2.5g |
$1439.0 | 2023-09-07 | |
Life Chemicals | F1907-7380-0.5g |
3-chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one |
2097998-70-2 | 95%+ | 0.5g |
$627.0 | 2023-09-07 | |
Life Chemicals | F1907-7380-1g |
3-chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one |
2097998-70-2 | 95%+ | 1g |
$660.0 | 2023-09-07 |
3-chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one 関連文献
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
3-chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-oneに関する追加情報
3-Chloro-1-(7-Methyl-2,3-Dihydrobenzo[f][1,4]Oxazepin-4(5H)-yl)Propan-1-one: A Comprehensive Overview
The compound 3-chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one, identified by the CAS number 2097998-70-2, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of oxazepines, which are heterocyclic compounds with a seven-membered ring containing one oxygen and one nitrogen atom. The structure of this molecule is characterized by a substituted propanone group attached to a dihydrobenzo[f][1,4]oxazepine ring system.
The dihydrobenzo[f][1,4]oxazepine moiety in this compound is a key structural feature that contributes to its unique chemical properties. This ring system is known for its ability to form hydrogen bonds and participate in various non-covalent interactions, making it a valuable component in drug design. The substitution pattern of the molecule further enhances its functional diversity. The presence of a chlorine atom at the third position of the propanone group introduces electron-withdrawing effects, which can influence the reactivity and stability of the compound.
Recent studies have highlighted the potential of this compound in the field of medicinal chemistry. Researchers have explored its role as a precursor in the synthesis of bioactive molecules with potential therapeutic applications. For instance, derivatives of this compound have been investigated for their anti-inflammatory and antioxidant properties. These findings underscore the importance of understanding the structure-property relationships in such complex molecules.
The synthesis of 3-chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Key steps in its synthesis include nucleophilic aromatic substitution and ketone formation via oxidation reactions. These processes are critical for maintaining the integrity of the dihydrobenzo[f][1,4]oxazepine ring system and ensuring the correct placement of substituents.
In terms of applications, this compound has shown promise in materials science as well. Its ability to form stable complexes with metal ions makes it a candidate for use in coordination chemistry and catalysis. Additionally, its unique electronic properties make it a potential candidate for use in organic electronics.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the dihydrobenzo[f][1,4]oxazepine ring system exhibits significant conjugation effects, which influence its optical and electronic properties. These findings have implications for its use in optoelectronic devices and sensors.
In conclusion, 3-chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one is a versatile compound with a wide range of potential applications across different fields. Its unique structure and functional groups make it an attractive target for further research and development. As ongoing studies continue to uncover new properties and uses for this compound, it is likely to play an increasingly important role in both academic and industrial settings.
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